![molecular formula C20H17N3O4S B2708924 1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline CAS No. 851130-02-4](/img/structure/B2708924.png)

1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

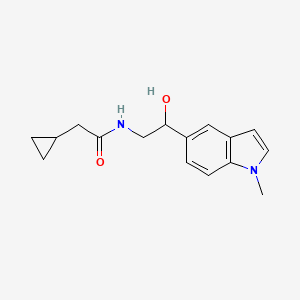

The compound “1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline” is a complex organic molecule. It contains a 1,4-benzodioxin moiety, which is a type of organic compound that is part of the benzodioxane family . This compound has been studied for its antibacterial properties .

Synthesis Analysis

The synthesis of similar compounds involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The molecular structure of the 1,4-benzodioxin moiety, a part of the compound, has been determined . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of the 1,4-benzodioxin moiety, a part of the compound, have been analyzed . The molecular weight is 136.1479 .Applications De Recherche Scientifique

Antiproliferative and Anti-inflammatory Applications

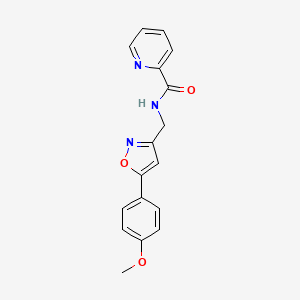

Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. For instance, a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles showed promising activity against human cancer cell lines and inflammation, suggesting potential for cancer therapy and anti-inflammatory treatments (Sreevani Rapolu et al., 2013).

Antimicrobial Applications

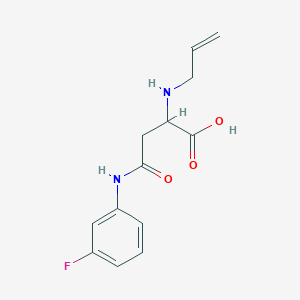

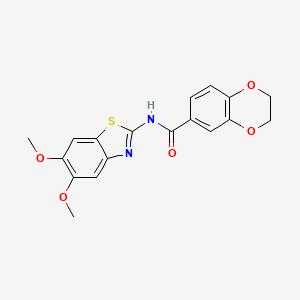

Novel compounds with structural features similar to 1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline, such as N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide derivatives, have been synthesized and shown broad-spectrum antibacterial activity against various microorganisms, indicating potential applications in addressing bacterial infections (Mayuri A. Borad et al., 2015).

Antioxidant Properties

The antioxidant potential of 1,3,4-oxadiazole derivatives has been explored, revealing that some compounds exhibit significant in vitro antioxidant activity. This suggests their use in combating oxidative stress-related diseases (V. Lakshmi Ranganatha & S. Khanum, 2014).

Mécanisme D'action

Target of Action

The primary targets of the compound 1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition results in changes in the normal functioning of the nervous system and inflammatory responses.

Biochemical Pathways

The compound this compound affects the cholinergic and lipoxygenase pathways . The downstream effects include altered neurotransmission and modulation of inflammatory responses.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The molecular and cellular effects of this compound’s action include altered neurotransmission due to inhibition of cholinesterases and modulation of inflammatory responses due to inhibition of lipoxygenase .

Safety and Hazards

Propriétés

IUPAC Name |

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c24-18(23-10-9-13-5-1-2-6-14(13)23)12-28-20-22-21-19(27-20)17-11-25-15-7-3-4-8-16(15)26-17/h1-8,17H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGFABSYDNMSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-benzyl-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2708847.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2708856.png)

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)

![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)